molecular formula C4H9NO B7797659 Butyraldehyde oxime CAS No. 5775-75-7

Butyraldehyde oxime

Cat. No.: B7797659
CAS No.: 5775-75-7
M. Wt: 87.12 g/mol
InChI Key: KGGVGTQEGGOZRN-SNAWJCMRSA-N
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Description

Butyraldehyde oxime, also known as butanal oxime, is an organic compound with the molecular formula C₄H₉NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used in the chemical industry as an intermediate in the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyraldehyde oxime can be synthesized through the reaction of butyraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds at room temperature and yields this compound along with water and sodium chloride as by-products.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous process where butyraldehyde and hydroxylamine hydrochloride are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Butyraldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form butyric acid.

    Reduction: It can be reduced to form butylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

    Oxidation: Butyric acid.

    Reduction: Butylamine.

    Substitution: Various oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Butyraldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying oxime reactivity.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with oxime functional groups.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyraldehyde oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group (-C=NOH) can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

    Acetaldehyde oxime: Similar in structure but with a shorter carbon chain.

    Propionaldehyde oxime: Similar in structure but with a three-carbon chain.

    Isobutyraldehyde oxime: An isomer with a branched carbon chain.

Uniqueness: this compound is unique due to its specific reactivity and stability, which are influenced by the four-carbon linear chain. This makes it particularly useful in certain chemical syntheses and industrial applications where other oximes may not be as effective.

Properties

IUPAC Name

(NE)-N-butylidenehydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

KGGVGTQEGGOZRN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCC=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

CCC/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

87.12 g/mol
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Physical Description

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber., Clear colorless liquid; [NTP]
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Boiling Point

306 °F at 760 mmHg (NTP, 1992)
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Flash Point

136 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.923 (NTP, 1992) - Less dense than water; will float
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Vapor Density

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

110-69-0, 5775-75-7
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Melting Point

-21.1 °F (NTP, 1992)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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